4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
This compound belongs to the 1,2,4-triazol-3-one class, characterized by a triazole ring fused with a ketone group. Its structure includes a 4-methoxybenzyl substituent at position 4 and a piperidin-4-yl group at position 5, further functionalized with a (3-methyl-2-thienyl)carbonyl moiety. Synthetically, such triazolones are often prepared via multi-step reactions involving hydrazine derivatives, cyclization, and functional group modifications, as seen in related compounds .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-9-12-29-18(14)20(26)24-10-7-16(8-11-24)19-22-23-21(27)25(19)13-15-3-5-17(28-2)6-4-15/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOYGSSDYIOVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic derivative with potential pharmacological applications. Its structural components suggest a multifaceted biological activity profile, particularly in areas such as antimicrobial, anti-inflammatory, and enzyme inhibition activities. This article reviews the biological activities associated with this compound based on diverse sources and studies.
Structural Overview
The compound features several notable functional groups:
- Triazole ring : Known for its bioactivity in various therapeutic areas.
- Piperidine moiety : Associated with anesthetic and neuropharmacological effects.
- Methoxybenzyl group : Often enhances lipophilicity and biological activity.
Antimicrobial Activity
Research has indicated that derivatives containing the triazole and piperidine structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that compounds with similar structures demonstrate moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the methoxy group may enhance the interaction with bacterial cell membranes, improving efficacy.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4a | E. coli | 15 |
| 4b | S. aureus | 18 |
| 4c | Bacillus subtilis | 12 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
- Acetylcholinesterase (AChE) Inhibition : Similar triazole derivatives have shown promising results in inhibiting AChE, which is crucial for treating conditions like Alzheimer's disease. The IC50 values for related compounds suggest effective inhibition at low concentrations.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been hypothesized based on its structural similarity to known anti-inflammatory agents. In vitro studies have indicated that compounds with similar scaffolds can inhibit pro-inflammatory cytokines.
Case Studies
- Study on Triazole Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant antifungal and antibacterial activities, suggesting that modifications to the triazole ring could enhance these effects.
- Piperidine Compounds : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that piperidine derivatives showed promising results as analgesics and anti-inflammatory agents, supporting the hypothesis that our compound may exhibit similar properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs differ primarily in substituents on the triazolone core, piperidine ring, or aryl groups. These variations influence physicochemical properties, bioactivity, and metabolic stability. Below is a comparative analysis:
Key Findings:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl in ) improve metabolic stability but may reduce solubility. Bulky substituents (e.g., bromophenyl in ) can enhance receptor affinity but may limit passive diffusion.
Structural Insights :
- The piperidine ring’s conformational flexibility (common in ) allows adaptive binding to diverse targets, such as enzymes or GPCRs.
- π-π interactions between aromatic rings (e.g., methoxybenzyl and triazolone in the target compound) influence solid-state packing and solubility .
Synthetic Strategies :
- Multi-component reactions (e.g., one-pot syntheses in ) are prevalent for triazolones, enabling rapid diversification of substituents.
- Post-synthetic modifications, such as acetylation or thiolation (), are used to fine-tune electronic and steric properties.
Research Implications
The target compound’s combination of a methoxybenzyl group and thienyl-carbonyl-piperidine moiety offers a unique profile for further pharmacological exploration. Comparative data suggest that replacing the methoxy group with halogens (e.g., Cl or Br) could modulate both activity and pharmacokinetics. Future studies should prioritize in vitro assays to evaluate receptor binding and in silico modeling to predict ADMET properties, leveraging methodologies from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
